2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They are used in a variety of applications, including as building blocks in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the molecular weight of “2-bromo-N-methylbenzamide”, a related compound, is 214.059 .Scientific Research Applications
Microwave Promoted Synthesis
One application involves the microwave-promoted synthesis of substituted benzamides, demonstrating an efficient, cleaner, and faster method for the synthesis of related compounds. This approach highlights the potential for creating various derivatives of benzothiazole compounds through microwave irradiation, offering a more efficient alternative to traditional synthesis methods (Saeed, 2009).
Novel Benzamide Derivatives
Research into novel benzamide derivatives, including those related to benzothiazoles, has been conducted with the aim of synthesizing and characterizing these compounds for potential applications. The work includes the development of one-pot, multicomponent synthesis methods, suggesting these compounds' versatility in chemical synthesis (Hossaini et al., 2017).
Antibacterial Activity
Research on substituted triazole fused with benzothiazoles has shown potential antibacterial activity, highlighting the relevance of such compounds in developing new antimicrobial agents. This line of investigation provides insight into the therapeutic potential of benzothiazole derivatives against various bacterial strains (Bhagat, 2017).
Mechanism of Action
Properties
IUPAC Name |
2-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-3-22-13-9-6-10-14-15(13)20(2)17(23-14)19-16(21)11-7-4-5-8-12(11)18/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZAXHMGFJNYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3Br)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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